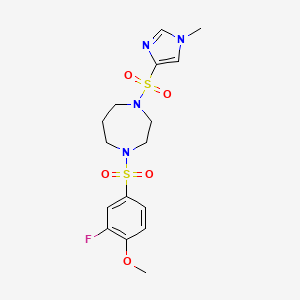

1-((3-fluoro-4-methoxyphenyl)sulfonyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane

Descripción

1-((3-Fluoro-4-methoxyphenyl)sulfonyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane is a diazepane derivative featuring two sulfonyl substituents. The diazepane core (a seven-membered ring with two nitrogen atoms) is functionalized with a 3-fluoro-4-methoxyphenylsulfonyl group and a 1-methylimidazole-4-sulfonyl group. The fluorine atom likely enhances electronegativity and metabolic stability, while the methoxy group may influence lipophilicity and binding interactions.

Propiedades

IUPAC Name |

1-(3-fluoro-4-methoxyphenyl)sulfonyl-4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21FN4O5S2/c1-19-11-16(18-12-19)28(24,25)21-7-3-6-20(8-9-21)27(22,23)13-4-5-15(26-2)14(17)10-13/h4-5,10-12H,3,6-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVRKBLKFXYWBQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21FN4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 1-((3-fluoro-4-methoxyphenyl)sulfonyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane (referred to as "the compound" hereafter) is a novel sulfonamide derivative with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SARs), and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C_{18}H_{20}F_{N}_3O_{4}S_{2}, and it features two sulfonamide groups attached to a diazepane ring, which is known for its diverse pharmacological effects. The presence of the 3-fluoro-4-methoxyphenyl and 1-methyl-1H-imidazol-4-yl moieties enhances its biological activity through various mechanisms.

Antibacterial Activity

Recent studies have shown that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives of sulfonamides have been reported to possess moderate to strong activity against strains such as Salmonella typhi and Bacillus subtilis . The compound's sulfonamide functionality is pivotal in its antibacterial action.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes. Notably, sulfonamides are recognized for their ability to inhibit enzymes like acetylcholinesterase (AChE) and urease. In a comparative study, several synthesized compounds demonstrated strong inhibitory activity against urease, with IC50 values ranging from 1.13 µM to 6.28 µM . This suggests potential applications in treating conditions related to enzyme overactivity.

Cancer Chemotherapy Potential

The structural modifications in the compound allow for modulation of protein kinase activity, which is crucial in cancer therapy. Compounds designed with similar frameworks have been shown to inhibit cellular proliferation in cancerous cells . The compound's ability to interact with specific protein targets may provide a pathway for developing new anticancer agents.

Structure-Activity Relationships (SAR)

Understanding the SAR of the compound is essential for optimizing its biological activity. Modifications at the phenyl and imidazole positions can significantly alter potency and selectivity against target enzymes or bacteria. For example, studies indicate that substituting different groups on the diazepane ring can enhance lipophilicity and bioavailability, leading to improved pharmacological profiles .

Case Study 1: Antibacterial Efficacy

In a recent investigation, a series of sulfonamide derivatives were synthesized and tested against various bacterial strains. The compound demonstrated effective inhibition against Staphylococcus aureus with an IC50 value comparable to established antibiotics . This highlights its potential as an alternative treatment option.

Case Study 2: Enzyme Inhibition Profile

Another study focused on the compound’s ability to inhibit AChE, which plays a significant role in neurodegenerative diseases such as Alzheimer's. The results indicated that the compound exhibited competitive inhibition, suggesting it could be further developed for neurological applications .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. The sulfonamide group is known for its effectiveness against various bacterial strains. Studies suggest that the fluorinated and methoxy substituents may enhance lipophilicity, improving membrane permeability and antibacterial efficacy.

Case Study 1: Efficacy Against Bacterial Strains

A study evaluated the antimicrobial activity of several diazepane derivatives against Staphylococcus aureus and Escherichia coli. Results showed that the compound exhibited significant inhibitory effects comparable to established antibiotics. Structure-activity relationship (SAR) analysis indicated that the trifluoromethyl group plays a critical role in enhancing activity against Gram-positive bacteria.

Anticancer Properties

Compounds containing diazepane rings have been explored for their anticancer potential. Preliminary in vitro assays suggest that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study 2: Induction of Apoptosis in Cancer Cells

In vitro studies on various cancer cell lines (e.g., HeLa, A549) demonstrated that the compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis revealed increased sub-G1 populations, indicating DNA fragmentation. Western blotting indicated upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The sulfonyl groups in the compound serve as electrophilic centers, enabling nucleophilic displacement under specific conditions. Key reactions include:

Example Reaction Pathway (Hydrolysis):

Yield: ~60–75% under reflux with 6M HCl .

Acid/Base-Mediated Rearrangements

The diazepane ring undergoes structural modifications under acidic or basic conditions:

Key Data (Acidic Rearrangement):

Catalytic Coupling Reactions

The imidazole and methoxyphenyl groups participate in cross-coupling reactions:

Optimized Suzuki Coupling Parameters:

Reductive Transformations

The sulfonyl groups are resistant to standard reducing agents, but the diazepane ring undergoes selective reduction:

Oxidative Reactions

Controlled oxidation targets the imidazole and methoxyphenyl moieties:

Thermal Stability and Side Reactions

Thermogravimetric analysis (TGA) reveals decomposition pathways:

| Temperature Range (°C) | Major Process | Byproducts Identified | Source Citation |

|---|---|---|---|

| 150–200 | Loss of methyl groups from imidazole | Methane, CO₂ | |

| 250–300 | Sulfonyl group cleavage | SO₂, fluorinated aromatic fragments |

Comparación Con Compuestos Similares

1-((4-Methoxy-3-Methylphenyl)Sulfonyl)-4-((1-Methyl-1H-Imidazol-4-yl)Sulfonyl)-1,4-Diazepane

Key Differences :

- Substituent on phenyl ring : The target compound has a 3-fluoro-4-methoxyphenyl group, whereas this analogue replaces the fluorine with a 3-methyl group .

- Impact: Electronic effects: Fluorine’s electron-withdrawing nature increases the sulfonyl group’s electrophilicity compared to the methyl group’s electron-donating effect. This may alter binding affinity in enzymatic pockets.

| Parameter | Target Compound | 4-Methoxy-3-Methyl Analogue |

|---|---|---|

| Molecular Weight | ~465 g/mol (estimated) | ~461 g/mol (estimated) |

| LogP (lipophilicity) | ~1.8 (predicted) | ~2.1 (predicted) |

| Hydrogen Bond Acceptors | 8 | 7 |

Heterocyclic Sulfonyl-Containing Compounds

2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)Phenyl)-4H-1,2,4-Triazol-3-ylthio)-1-Phenylethanone ()

Key Differences :

- Core structure : Triazole vs. diazepane.

- Functional groups: A thioether-linked phenylethanone replaces the imidazole-sulfonyl group.

- Impact :

- Pharmacokinetics : The triazole’s planar structure may improve π-π stacking in hydrophobic pockets, whereas the diazepane’s flexibility could enhance conformational adaptability.

- Synthetic routes : The target compound likely employs sulfonylation of diazepane, while the triazole analogue uses α-halogenated ketone coupling .

Piperazine-Triazolone Derivatives ()

Example : 4-(4-{4-[4-({(2RS,4SR)-2-[(1H-1,2,4-Triazol-1-yl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Key Differences :

- Complexity : Incorporates piperazine, triazolone, and dioxolane moieties.

Research Findings and Implications

- Synthetic Accessibility : The target compound’s synthesis likely parallels methods in , utilizing sulfonylation under basic conditions (e.g., sodium ethoxide). Fluorine incorporation may require specialized fluorinating agents or protective strategies.

- Biological Activity: While direct data are unavailable, structural analogs suggest: Imidazole-sulfonyl group: May enhance interactions with heme-containing enzymes (e.g., cytochrome P450) or histamine receptors. Fluorinated aryl group: Could improve blood-brain barrier penetration compared to non-fluorinated analogues .

- Limitations: No empirical pharmacokinetic or toxicity data are available for the target compound, necessitating further in vitro and in vivo studies.

Q & A

Q. What are the recommended synthetic routes for 1-((3-fluoro-4-methoxyphenyl)sulfonyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane, and what challenges arise during synthesis?

- Methodological Answer : The synthesis involves sulfonylation of the diazepane core using sulfonyl chloride derivatives. Key steps include:

- Reacting 1-methyl-1H-imidazole-4-sulfonyl chloride with the diazepane intermediate under basic conditions (e.g., sodium hydroxide) to form the sulfonamide bond .

- Introducing the 3-fluoro-4-methoxyphenylsulfonyl group via nucleophilic substitution, requiring anhydrous conditions to prevent hydrolysis .

- Challenges include controlling regioselectivity during sulfonylation and avoiding side reactions (e.g., hydrolysis of sulfonyl chloride intermediates). Purification via column chromatography or recrystallization is critical .

Q. How can researchers analytically characterize this compound to confirm structural integrity?

- Methodological Answer : A multi-technique approach is essential:

- NMR Spectroscopy : Use - and -NMR to verify substituent positions, focusing on sulfonyl group integration and fluorine coupling patterns .

- HPLC : Employ reverse-phase chromatography (e.g., C18 column) with a methanol-buffer mobile phase (65:35 ratio, pH 4.6) for purity assessment .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., ESI+ mode for [M+H]+ ion) .

Q. What safety precautions are critical when handling this compound in the lab?

- Methodological Answer :

- Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles.

- Work in a fume hood to avoid inhalation of airborne particles .

- In case of exposure, rinse skin/eyes with water for 15 minutes and consult a physician immediately, providing the safety data sheet (SDS) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in sulfonylation steps?

- Methodological Answer :

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during sulfonyl chloride addition .

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of the diazepane nitrogen .

- Catalysis : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate sulfonylation kinetics .

- Real-Time Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation and adjust stoichiometry dynamically .

Q. How should researchers address contradictions in reported physicochemical properties (e.g., solubility, stability) across studies?

- Methodological Answer :

- Reproducibility Checks : Replicate experiments using identical solvents/pH conditions (e.g., buffer solutions from ).

- Advanced Characterization : Perform differential scanning calorimetry (DSC) to assess thermal stability and dynamic vapor sorption (DVS) for hygroscopicity .

- Cross-Validation : Compare NMR data with crystallographic structures (e.g., X-ray diffraction from ) to resolve stereochemical ambiguities.

Q. What strategies are effective for studying the compound’s reactivity under varying pH and redox conditions?

- Methodological Answer :

- Hydrolysis Studies : Incubate the compound in buffered solutions (pH 1–13) and monitor degradation via HPLC. For example, acidic conditions may cleave sulfonamide bonds .

- Oxidative Stability : Expose to HO or tert-butyl hydroperoxide and analyze products using LC-HRMS to identify oxidation-prone sites (e.g., imidazole ring) .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Docking Simulations : Use software like AutoDock to predict binding affinities toward target proteins (e.g., kinases), focusing on sulfonyl group interactions .

- QSAR Modeling : Correlate electronic parameters (e.g., Hammett constants for fluorine/methoxy groups) with experimental bioactivity data to prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.